molecular formula C21H19N5O B15117821 3-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile

3-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B15117821
M. Wt: 357.4 g/mol
InChI Key: LYCGTCLNTIZMEO-UHFFFAOYSA-N
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Description

3-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic rings in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile typically involves multi-step organic reactions The next step involves the formation of the pyrrolidine ring, which is then linked to the pyridine ring through an oxy-methyl bridge

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors could improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) or alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a variety of functional groups, such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound may modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives, such as:

    Pyridazinone: Known for its anti-inflammatory and analgesic properties.

    Pyridazine: Exhibits a range of pharmacological activities, including antimicrobial and anticancer effects.

Uniqueness

What sets 3-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile apart is its unique combination of three heterocyclic rings and the presence of a carbonitrile group. This structure may confer unique biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

3-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C21H19N5O/c22-13-19-20(7-4-11-23-19)26-12-10-16(14-26)15-27-21-9-8-18(24-25-21)17-5-2-1-3-6-17/h1-9,11,16H,10,12,14-15H2

InChI Key

LYCGTCLNTIZMEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1COC2=NN=C(C=C2)C3=CC=CC=C3)C4=C(N=CC=C4)C#N

Origin of Product

United States

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